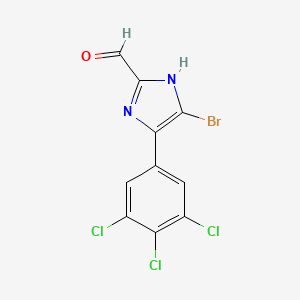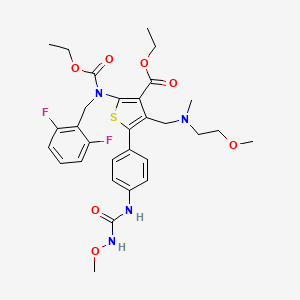
Ethyl 2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-4-(((2-methoxyethyl)(methyl)amino)methyl)-5-(4-(3-methoxyureido)phenyl)thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-4-(((2-methoxyethyl)(methyl)amino)methyl)-5-(4-(3-methoxyureido)phenyl)thiophene-3-carboxylate is a synthetic organic compound. It is characterized by its complex structure, which includes multiple functional groups such as esters, amides, and thiophenes. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-4-(((2-methoxyethyl)(methyl)amino)methyl)-5-(4-(3-methoxyureido)phenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of various substituents through reactions such as alkylation, acylation, and amination. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
In an industrial setting, the production of such a compound would be scaled up using batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for monitoring and quality control.
化学反応の分析
Types of Reactions
Ethyl 2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-4-(((2-methoxyethyl)(methyl)amino)methyl)-5-(4-(3-methoxyureido)phenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen or addition of hydrogen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed depend on the specific reaction and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action involves the interaction of the compound with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. Detailed studies using techniques like molecular docking and in vitro assays are conducted to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
Similar compounds may include other thiophene derivatives or molecules with comparable functional groups. Examples include:
- Ethyl 2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-4-(((2-methoxyethyl)(methyl)amino)methyl)-5-(4-(3-methoxyureido)phenyl)thiophene-3-carboxylate analogs.
- Other thiophene-based compounds with different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activity. This makes it a valuable compound for further research and development.
特性
分子式 |
C30H36F2N4O7S |
|---|---|
分子量 |
634.7 g/mol |
IUPAC名 |
ethyl 2-[(2,6-difluorophenyl)methyl-ethoxycarbonylamino]-5-[4-(methoxycarbamoylamino)phenyl]-4-[[2-methoxyethyl(methyl)amino]methyl]thiophene-3-carboxylate |
InChI |
InChI=1S/C30H36F2N4O7S/c1-6-42-28(37)25-22(17-35(3)15-16-40-4)26(19-11-13-20(14-12-19)33-29(38)34-41-5)44-27(25)36(30(39)43-7-2)18-21-23(31)9-8-10-24(21)32/h8-14H,6-7,15-18H2,1-5H3,(H2,33,34,38) |
InChIキー |
FVHQVVKKCISQKN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(SC(=C1CN(C)CCOC)C2=CC=C(C=C2)NC(=O)NOC)N(CC3=C(C=CC=C3F)F)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


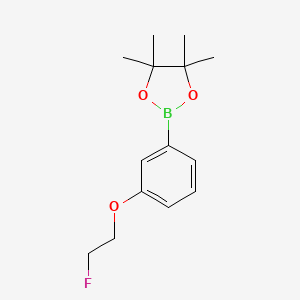
![3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid](/img/structure/B13713509.png)
![4-[(4-Phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione](/img/structure/B13713516.png)
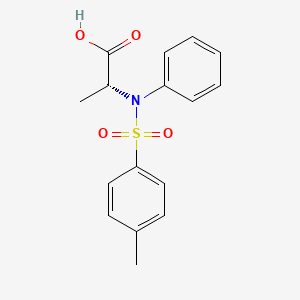
![3-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxy]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13713530.png)
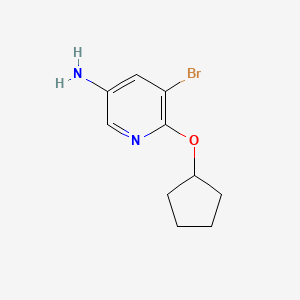


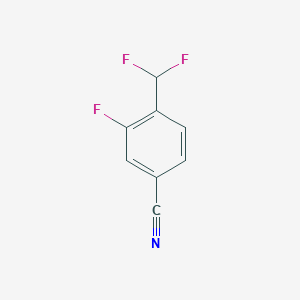
![2-Hydroxyspiro[5.5]undec-2-en-4-one](/img/structure/B13713554.png)

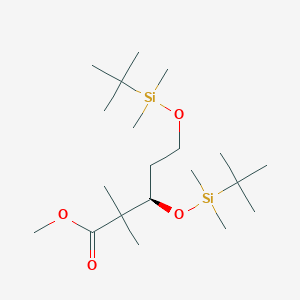
![9-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13713563.png)
